

The Emergence of ZT55: A Novel JAK2 Inhibitor from *Isatis indigotica*

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Compound of Interest

Compound Name: ZT55

Cat. No.: B12391772

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

ZT55 is a novel, low molecular-weight compound originating from the traditional Chinese medicinal herb, *Isatis indigotica* Fort.[1][2]. Its discovery through a high-throughput screening program has identified it as a potent and highly selective inhibitor of Janus kinase 2 (JAK2), particularly the V617F mutant, a key driver in myeloproliferative neoplasms (MPNs)[1][2][3]. This technical guide provides a comprehensive overview of the origin, discovery, and preclinical evaluation of **ZT55**, including detailed experimental methodologies and a summary of its biological activity.

Origin and Discovery of ZT55

ZT55 is a synthetic derivative of bioactive constituents found in the roots of *Isatis indigotica*[4][5][6]. The discovery of **ZT55** was the result of a high-throughput screening designed to identify compounds with selective inhibitory activity against JAK2[1]. While the precise synthetic pathway from a natural precursor in *Isatis indigotica* is proprietary, the foundational knowledge of the plant's rich alkaloid content guided the exploration that led to the identification of this potent inhibitor[7].

Mechanism of Action: Selective JAK2 Inhibition

ZT55 exerts its therapeutic effects through the selective inhibition of the JAK2 tyrosine kinase. It demonstrates remarkable potency against the constitutively active JAK2V617F mutant, which is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis[1][2][8].

Kinase Inhibition Profile

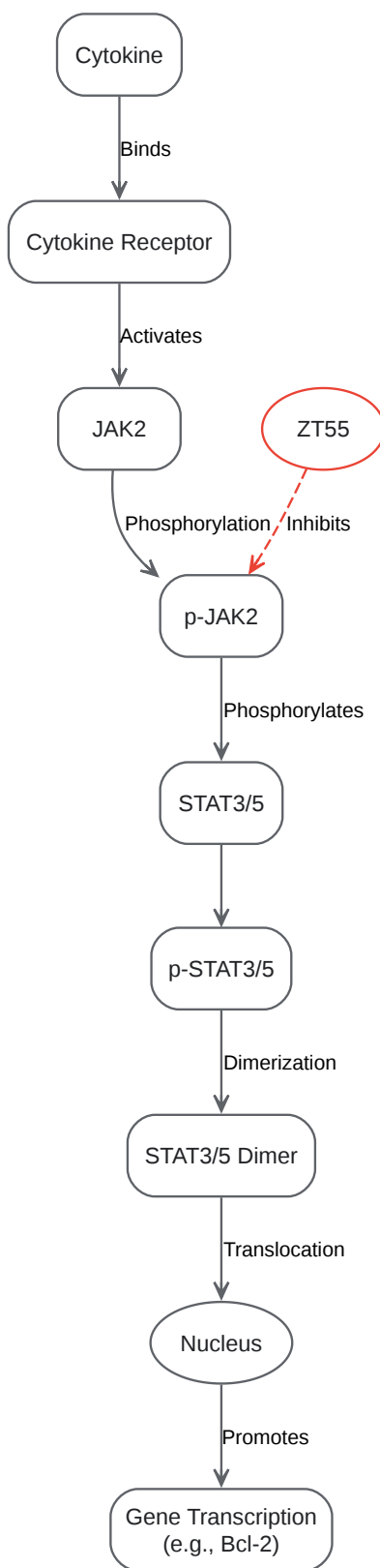
In vitro kinase assays have established the high selectivity of **ZT55** for JAK2 over other members of the JAK family.

Kinase	IC50 (μM)	Selectivity (fold vs. JAK2)
JAK1	~10	~322
JAK2	0.031	1
JAK3	~10	~322

Table 1: In vitro kinase inhibitory activity of **ZT55** against JAK family members. Data sourced from cell-free kinase assays[1][2][3].

Inhibition of the JAK/STAT Signaling Pathway

ZT55 effectively blocks the JAK/STAT signaling cascade, a critical pathway for cell proliferation and survival that is hyperactivated in MPNs. Treatment with **ZT55** leads to a dose-dependent reduction in the phosphorylation of JAK2 and its downstream targets, STAT3 and STAT5, in cells harboring the JAK2V617F mutation[1][2]. This inhibition of signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately driving cancer cells towards apoptosis[1].



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Figure 1: **ZT55** Inhibition of the JAK/STAT Signaling Pathway

Preclinical Efficacy of ZT55

In Vitro Anti-Proliferative and Pro-Apoptotic Effects

ZT55 has demonstrated potent anti-proliferative effects in human erythroleukemia (HEL) cells, which are homozygous for the JAK2V617F mutation.

Cell Line	ZT55 Concentration (μM)	Inhibition of Proliferation (%)
HEL (JAK2V617F)	12.5	Data not available
25	Data not available	
50	Data not available	

Table 2: Anti-proliferative effects of ZT55 on the HEL cell line. Quantitative data on the percentage of inhibition is not available in the provided search results[1][9].

Furthermore, **ZT55** induces cell cycle arrest and apoptosis in a dose- and time-dependent manner in HEL cells.

ZT55 Concentration (μM)	% Cells in G2/M Phase (24h)	% Apoptotic Cells (48h)
0 (Control)	Baseline	Baseline
12.5	Increased	Increased
25	Significantly Increased	Significantly Increased
50	Markedly Increased	Markedly Increased

Table 3: Effect of ZT55 on cell cycle distribution and apoptosis in HEL cells. Specific percentages are not detailed in the search results, but a clear dose-dependent increase was reported[1][9].

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of **ZT55** has been evaluated in a xenograft mouse model using HEL cells. Oral administration of **ZT55** led to a significant suppression of tumor growth.

Treatment Group	Dosage	Tumor Volume Reduction (%)
Vehicle Control	-	0
ZT55	100 mg/kg/day	Significant Reduction

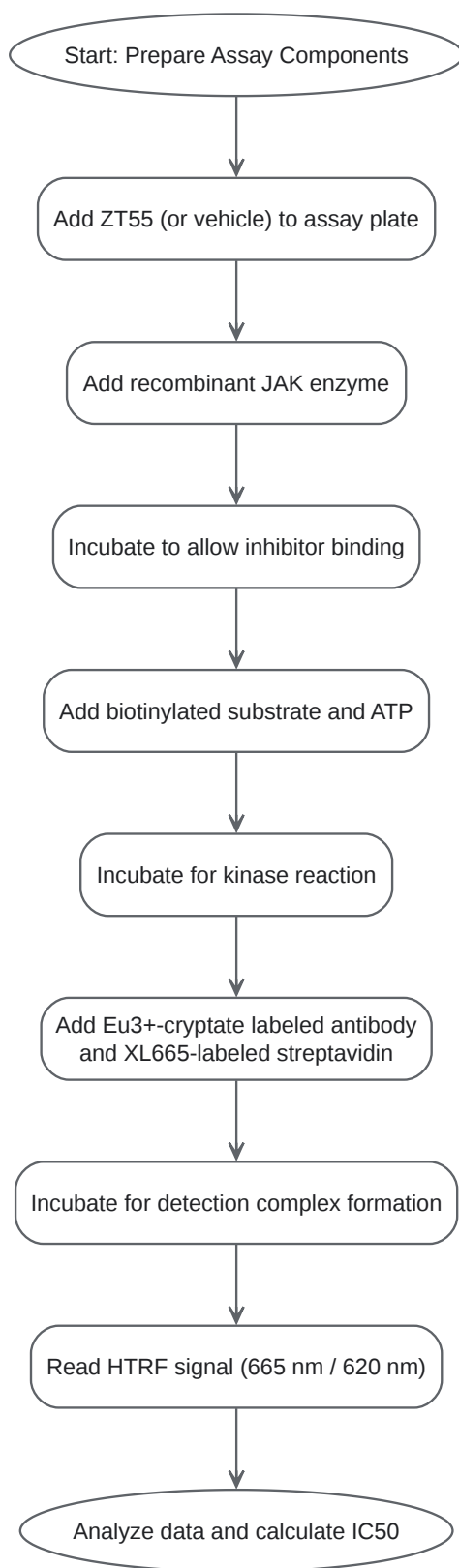
Table 4: In vivo anti-tumor efficacy of ZT55 in a HEL cell xenograft model. The exact percentage of tumor volume reduction is not specified in the search results, but a drastic attenuation of tumor growth was observed[1][2][9].

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of **ZT55**.

In Vitro Kinase Inhibition Assay (HTRF)

The inhibitory activity of **ZT55** against JAK family kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.



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Figure 2: Workflow for HTRF Kinase Inhibition Assay

Protocol:

- Recombinant human JAK1, JAK2, and JAK3 enzymes were used.
- The assays were performed in 384-well plates.
- **ZT55** was serially diluted and added to the wells.
- The kinase, biotinylated peptide substrate, and ATP were added to initiate the reaction.
- After incubation, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) were added.
- The HTRF signal was measured on a compatible plate reader, and IC50 values were calculated from the dose-response curves[10][11][12].

Cell Proliferation Assay

The effect of **ZT55** on the proliferation of HEL cells was assessed using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assay.

Protocol:

- HEL cells were seeded in 96-well plates and allowed to adhere.
- Cells were treated with various concentrations of **ZT55** or vehicle control for 24, 48, and 72 hours.
- At the end of the incubation period, CCK-8 reagent was added to each well.
- After a further incubation, the absorbance at 450 nm was measured using a microplate reader.
- Cell viability was expressed as a percentage of the vehicle-treated control[9].

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.

Protocol:

- HEL cells were treated with different concentrations of **ZT55** for 24 hours.
- Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
- Fixed cells were washed and then incubated with RNase A to degrade RNA.
- Cells were stained with propidium iodide.
- The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases was determined[6][13].

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/PI double staining assay followed by flow cytometry.

Protocol:

- HEL cells were treated with various concentrations of **ZT55** for 48 hours.
- Cells were harvested and washed with cold PBS.
- Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide.
- The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[14][15].

Western Blot Analysis

The effect of **ZT55** on the JAK/STAT signaling pathway was investigated by Western blot.

Protocol:

- HEL cells were treated with **ZT55** for 24 hours.

- Total protein was extracted using a lysis buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration was determined using a BCA assay.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of JAK2, STAT3, and STAT5, as well as Bcl-2 and Bax.
- After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[16][17][18].

In Vivo Xenograft Study

The anti-tumor activity of **ZT55** in vivo was assessed in a subcutaneous HEL cell xenograft model in nude mice.

Protocol:

- Female athymic BALB/c nude mice were subcutaneously injected with HEL cells.
- When tumors reached a palpable size, mice were randomized into treatment and control groups.
- **ZT55** was administered orally at a dose of 100 mg/kg daily for a specified period.
- Tumor volume and body weight were measured regularly.
- At the end of the study, mice were euthanized, and tumors were excised, weighed, and photographed for analysis[19][20][21].

Conclusion

ZT55, a novel compound derived from *Isatis indigotica*, has emerged as a promising therapeutic agent for the treatment of myeloproliferative neoplasms. Its high selectivity for JAK2, particularly the JAK2V617F mutant, and its potent anti-proliferative and pro-apoptotic

effects in preclinical models, underscore its potential for clinical development. Further investigation into its synthetic optimization, pharmacokinetic and pharmacodynamic properties, and long-term safety is warranted to translate these promising preclinical findings into effective therapies for patients with MPNs and potentially other JAK2-driven diseases.

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